molecular formula C21H15N7O5 B2615863 6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207004-72-5

6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2615863
CAS RN: 1207004-72-5
M. Wt: 445.395
InChI Key: XECJYPSOYHVXCY-UHFFFAOYSA-N
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Description

6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C21H15N7O5 and its molecular weight is 445.395. The purity is usually 95%.
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Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one”:

Anticancer Applications

This compound has shown potential in anticancer research due to its unique structure, which allows it to interact with various biological targets. Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The presence of the triazolopyrimidine core and the benzodioxole moiety contributes to its ability to disrupt cancer cell proliferation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The oxadiazole and triazolopyrimidine rings are known for their ability to inhibit bacterial and fungal growth. This makes the compound a promising candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anti-inflammatory Effects

The compound’s structure allows it to modulate inflammatory pathways, making it a potential candidate for anti-inflammatory drug development. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This application is particularly relevant for treating chronic inflammatory diseases.

Neuroprotective Properties

Due to its ability to cross the blood-brain barrier, this compound has been investigated for its neuroprotective effects. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This makes it a potential therapeutic agent for these conditions.

Antioxidant Activity

The compound’s benzodioxole moiety contributes to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . This antioxidant activity is valuable in developing treatments for diseases associated with oxidative stress.

Antiviral Potential

Preliminary studies suggest that this compound may have antiviral properties. Its unique structure allows it to interfere with viral replication processes, making it a potential candidate for developing antiviral drugs . This application is particularly important in the context of emerging viral infections.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including those involved in metabolic pathways and disease progression. For example, it has shown inhibitory activity against enzymes like tyrosinase and acetylcholinesterase, which are targets for treating hyperpigmentation and Alzheimer’s disease, respectively .

Photodynamic Therapy

The compound’s structure makes it suitable for use in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light activation makes it an effective agent for PDT . This application is particularly useful for treating localized cancers.

properties

IUPAC Name

6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N7O5/c1-30-14-5-3-13(4-6-14)28-20-18(24-26-28)21(29)27(10-22-20)9-17-23-19(25-33-17)12-2-7-15-16(8-12)32-11-31-15/h2-8,10H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECJYPSOYHVXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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